molecular formula C11H11FN4O B1481521 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2098128-24-4

1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B1481521
CAS RN: 2098128-24-4
M. Wt: 234.23 g/mol
InChI Key: DZSGYTWJOSXNQG-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide (FEPPC) is a novel pyrazole-based small molecule that has been studied for its potential applications in scientific research. FEPPC has been found to have a unique chemical structure that confers several interesting properties, such as its ability to interact with a wide range of biological molecules.

Scientific Research Applications

Experimental and Theoretical Studies on Pyrazole Derivatives

Pyrazole derivatives have been extensively studied for their chemical reactivity and potential applications in developing novel compounds with diverse functionalities. For instance, Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of pyrazole derivatives, providing valuable insights into their chemical properties and synthetic applications (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005). Such studies underscore the importance of pyrazole derivatives in synthesizing new chemical entities with potential therapeutic or material science applications.

Fluorescent Sensors Based on Pyrazole Derivatives

Pyrazole derivatives have also been investigated for their applications in sensor technology. Yang et al. (2011) developed a pyrazole-based fluorescent sensor for detecting fluoride ions, demonstrating the compound's high selectivity and sensitivity (Zhipei Yang et al., 2011). This research highlights the potential use of pyrazole derivatives in environmental monitoring and analytical chemistry, where the detection of specific ions or molecules is crucial.

Biological Activities and Molecular Docking Studies

The exploration of biological activities is a significant area of research for pyrazole derivatives. Sribalan et al. (2016) synthesized a series of pyrazole-5-carboxamide chalcone hybrids, which were evaluated for their antibacterial, anti-inflammatory, and antioxidant activities. Molecular docking analysis further elucidated their potential mechanisms of action (R. Sribalan et al., 2016). This study exemplifies the therapeutic potential of pyrazole derivatives and their role in the development of new drugs and healthcare solutions.

Synthesis and Characterization of Research Chemicals

The synthesis and characterization of novel pyrazole derivatives for research purposes are also noteworthy. McLaughlin et al. (2016) detailed the identification and analytical characterization of a research chemical, emphasizing the importance of accurate labeling and understanding of chemical properties in research settings (Gavin McLaughlin et al., 2016).

properties

IUPAC Name

2-(2-fluoroethyl)-5-pyridin-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c12-4-6-16-10(11(13)17)7-9(15-16)8-3-1-2-5-14-8/h1-3,5,7H,4,6H2,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSGYTWJOSXNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)C(=O)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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